molecular formula C16H18OSi B092602 Silane, ethenylethoxydiphenyl- CAS No. 17933-85-6

Silane, ethenylethoxydiphenyl-

Cat. No. B092602
CAS RN: 17933-85-6
M. Wt: 254.4 g/mol
InChI Key: GGJQEMXRDJPGAH-UHFFFAOYSA-N
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Description

Silane, ethenylethoxydiphenyl- is a type of silane coupling agent. Silane coupling agents are molecules that have both organic functional and alkoxy groups in one molecule . They are used in many laboratories and industrial processes, such as the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers .


Synthesis Analysis

Silane coupling agents, including ethenylethoxydiphenyl-silane, can be synthesized using different methods exhibiting higher reactivity towards hydrolysis . The methoxy-type silane coupling agent composites-based modification is discussed using different methods . Silane synthesis by hydrosilylation or electrophilic silylation is another common method .


Molecular Structure Analysis

Silane coupling agents contain both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .


Chemical Reactions Analysis

Silane coupling agents, including ethenylethoxydiphenyl-silane, are known to undergo a variety of chemical reactions . For example, the organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface .


Physical And Chemical Properties Analysis

Silane coupling agents, including ethenylethoxydiphenyl-silane, have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites . They are valuable for multi-materialization .

Scientific Research Applications

Interfacial Adhesive Strength

Silane coupling agents, such as Ethoxydiphenyl(vinyl)silane, can enhance interfacial adhesive strength. This makes it valuable for multi-materialization .

Water Treatment

The compound can be used in water treatment processes. Its unique properties can contribute to more efficient and effective treatment methods .

Polymer Composites and Coatings

Ethoxydiphenyl(vinyl)silane is used in the creation of polymer composites and coatings. These materials have a wide range of applications, from construction to consumer goods .

Surface Modification

The compound is used for surface modification, introducing functional groups onto the surfaces of particles. This can improve the adhesion of the inorganic/polymer interface .

Synthesis in Nanoparticles

Amino-silanized surfaces, which can be achieved using silane coupling agents like Ethoxydiphenyl(vinyl)silane, are used in the synthesis of nanoparticles .

Ligand Immobilization

The compound can be used in ligand immobilization, a process important in biochemistry and molecular biology .

Dyes and Organic Polymers

Ethoxydiphenyl(vinyl)silane can be used in the production of dyes and organic polymers .

Corrosion Resistance

Silane-based coatings, including those made with Ethoxydiphenyl(vinyl)silane, can provide corrosion resistance. This makes them useful in a variety of industrial applications .

Mechanism of Action

Target of Action

Ethoxydiphenyl(vinyl)silane, also known as Silane, ethenylethoxydiphenyl- or Diphenylvinylethoxysilane, primarily targets unsaturated silanes . The compound interacts with these targets through electrophilic substitution .

Mode of Action

The mode of action of Ethoxydiphenyl(vinyl)silane involves the attack of an electrophile on a vinylsilane . This results in the incorporation of a vinyl group at the electrophilic center after the loss of the silyl group . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is leveraged in electrophilic additions to vinylsilanes, where electrophiles become bound to the carbon γ to the silyl group .

Biochemical Pathways

The biochemical pathways affected by Ethoxydiphenyl(vinyl)silane involve the formation of new carbon-carbon bonds at the β position of vinylsilanes . This process is facilitated by the electron-releasing strength of the carbon-silicon bond, which controls the site of reaction and stereoselectivity . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Pharmacokinetics

The compound’s reactivity suggests that it may have a rapid rate of hydrolysis . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of Ethoxydiphenyl(vinyl)silane’s action is the formation of stable Si-O-Si crosslink sites . These crosslinks are highly resistant to exposure to moisture, chemicals, and UV . The compound’s action can lead to the production of materials with improved mechanical properties, such as enhanced tensile strength and elongation at break .

Action Environment

The action of Ethoxydiphenyl(vinyl)silane is influenced by environmental factors. For instance, the presence of moisture can promote the formation of silicon-oxygen-silicon bonds that cross-link the material to cure it . Additionally, the compound’s action can be affected by the presence of other substances, such as sodium dodecyl sulfate (SDS), which can enhance the stability of the products formed .

Safety and Hazards

Silane is a colorless gas that is extremely flammable and pyrophoric in air . Safety measures should be taken when handling silane, including wearing suitable protective clothing .

Future Directions

Silane coupling agents have many applications, including interfacial adhesive strength, water treatment, polymer composites, and coatings . They are valuable for multi-materialization . Future research directions for advancing IP-based fabrication processes are being explored .

properties

IUPAC Name

ethenyl-ethoxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJQEMXRDJPGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066282
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, ethenylethoxydiphenyl-

CAS RN

17933-85-6
Record name 1,1′-(Ethenylethoxysilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17933-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylvinylethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017933856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(ethenylethoxysilylene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethoxy)diphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPHENYLVINYLETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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